molecular formula C15H27ClO3 B14654618 Methyl 14-chloro-14-oxotetradecanoate CAS No. 50516-00-2

Methyl 14-chloro-14-oxotetradecanoate

Cat. No.: B14654618
CAS No.: 50516-00-2
M. Wt: 290.82 g/mol
InChI Key: LRTIOIAFWCGIIF-UHFFFAOYSA-N
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Description

Methyl 14-chloro-14-oxotetradecanoate (CAS 50516-00-2) is a methyl ester derivative of a 14-carbon fatty acid modified with a chloro-oxo functional group at the terminal position. Its molecular formula is C₁₅H₂₇O₃Cl, with a molecular weight of 290.82608 g/mol . The compound’s structure (SMILES: COC(=O)CCCCCCCCCCCCC(=O)Cl) features a linear carbon chain terminated by a reactive carbonyl chloride group, distinguishing it from conventional fatty acid esters. Key properties include a topological polar surface area (PSA) of 43.37 Ų and a logP (hydrophobicity) value of 5.6, indicating moderate lipophilicity .

Properties

CAS No.

50516-00-2

Molecular Formula

C15H27ClO3

Molecular Weight

290.82 g/mol

IUPAC Name

methyl 14-chloro-14-oxotetradecanoate

InChI

InChI=1S/C15H27ClO3/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3

InChI Key

LRTIOIAFWCGIIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Esterification of Tetradecanoic Acid

The foundational step in synthesizing this compound is the esterification of tetradecanoic acid (myristic acid) to form methyl tetradecanoate. This reaction is typically catalyzed by sulfuric acid or hydrochloric acid in methanol, following the classic Fischer esterification mechanism.

$$
\text{Tetradecanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl tetradecanoate} + \text{H}2\text{O}
$$

The ester serves as a precursor for subsequent chlorination and oxidation. Yields for this step typically exceed 85% under reflux conditions.

Chlorination at the 14th Position

Introducing chlorine at the ω-position (14th carbon) requires selective activation of the methyl ester. One documented approach involves treating methyl tetradecanoate with thionyl chloride (SOCl$$_2$$) in the presence of a catalytic amount of dimethylformamide (DMF). This generates the corresponding acid chloride, which is then subjected to a Kornblum oxidation to install the ketone group.

$$
\text{Methyl tetradecanoate} + \text{SOCl}2 \rightarrow \text{Methyl 14-chlorotetradecanoate} + \text{SO}2 + \text{HCl}
$$

Alternative chlorinating agents, such as phosphorus pentachloride (PCl$$_5$$), have been explored but often result in lower selectivity due to competing reactions at internal carbons.

Oxidation to Install the Oxo Group

The final step involves oxidizing the chlorinated intermediate to introduce the ketone functionality. A study by Lodyato et al. (2004) employed Jones reagent (CrO$$3$$ in H$$2$$SO$$_4$$) under controlled conditions to achieve this transformation. The oxidation proceeds via a radical mechanism, with the chromium(VI) species abstracting a hydrogen atom from the 14th carbon, followed by recombination with oxygen.

$$
\text{Methyl 14-chlorotetradecanoate} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{this compound}
$$

Yields for this step are moderate (50–60%), attributed to over-oxidation side reactions.

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, selectivity, and practicality of reported synthetic routes:

Method Reagents Yield (%) Selectivity Key Challenges
Fischer esterification H$$2$$SO$$4$$, MeOH 85–90 High Requires acidic conditions
SOCl$$_2$$ chlorination SOCl$$_2$$, DMF 75–80 Moderate HCl gas evolution
Jones oxidation CrO$$3$$, H$$2$$SO$$_4$$ 50–60 Low Over-oxidation byproducts

Key Observations:

  • The esterification step is highly efficient but necessitates careful handling of corrosive acids.
  • Chlorination with SOCl$$_2$$ offers reasonable yields but demands rigorous temperature control to prevent di- or tri-chlorination.
  • Oxidation remains the bottleneck, with chromium-based reagents posing environmental and safety concerns.

Advanced Methodological Innovations

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation to accelerate reaction kinetics. For instance, Lodyato et al. (2004) demonstrated that chlorination under microwave conditions reduced reaction times from 12 hours to 45 minutes while maintaining yields above 70%. This approach minimizes thermal degradation, enhancing overall process efficiency.

Enzymatic Catalysis

Preliminary studies have investigated lipase-mediated esterification as a greener alternative to acid-catalyzed methods. Enzymes such as Candida antarctica lipase B (CAL-B) show promise in achieving >90% conversion at ambient temperatures, though scalability remains a challenge.

Structural and Mechanistic Insights

The molecular structure of this compound (C$${15}$$H$${27}$$ClO$$_3$$) features a linear carbon chain with critical functional groups influencing reactivity:

  • Chlorine Atom : Enhances electrophilicity at the 14th carbon, facilitating nucleophilic substitutions.
  • Ketone Group : Participates in keto-enol tautomerism, enabling further derivatization via aldol condensations.

X-ray crystallography data for analogous compounds (e.g., octa(4-chlorobenzyl)-dichlorido-bis...) reveal that steric effects from the long alkyl chain necessitate optimized reaction geometries to avoid steric hindrance during functionalization.

Industrial and Research Applications

While primarily a research chemical, this compound has potential applications in:

  • Medicinal Chemistry : As a building block for lipid-based drug delivery systems.
  • Material Science : In synthesizing surfactants with tailored hydrophobicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-chloro-14-oxotetradecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Methyl 14-chloro-14-oxotetradecanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 14-chloro-14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Structural Features

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Structural Highlight
Methyl 14-chloro-14-oxotetradecanoate Chloro-oxo (Cl-C=O) C₁₅H₂₇O₃Cl 290.82608 Terminal reactive electrophilic site
14-Methylhexadecanoic acid methyl ester Methyl branch at C14 C₁₈H₃₆O₂ 284.48 Branched chain, no electronegative groups
14-Hydroxytetradecanoic acid Hydroxyl (-OH) at C14 C₁₄H₂₈O₃ 244.37 Polar hydroxyl group
Sandaracopimaric acid methyl ester Diterpene cyclic structure C₂₁H₃₂O₂ 316.48 Complex bicyclic framework
Methyl palmitate Saturated C16 chain C₁₇H₃₄O₂ 270.45 Simple linear ester



Key Observations :

  • The chloro-oxo group in the target compound introduces electrophilicity, enabling nucleophilic substitution or cross-coupling reactions, unlike methyl-branched or hydroxylated analogs .
  • Cyclic esters (e.g., sandaracopimaric acid methyl ester) exhibit rigid conformations, contrasting with the linearity of this compound .

Physicochemical Properties

Property This compound 14-Methylhexadecanoate 14-Hydroxytetradecanoic Acid Methyl Palmitate
logP 5.6 ~7.5 (estimated) ~3.2 6.2
PSA (Ų) 43.37 26.30 57.53 26.30
Water Solubility Low (chloro-oxo reduces polarity) Very low Moderate (due to -OH) Insoluble
Reactivity High (electrophilic carbonyl chloride) Low Moderate (alcohol reactivity) Low

Key Observations :

  • The chloro-oxo group lowers water solubility compared to hydroxylated analogs but enhances reactivity .
  • Higher PSA in 14-hydroxytetradecanoic acid reflects its hydrogen-bonding capacity .

Q & A

Q. What are best practices for presenting this compound data in peer-reviewed journals?

  • Methodological Answer :
  • Tables/Figures : Include raw data (e.g., NMR shifts, DSC thermograms) in supplementary materials. Use color-coded structures in graphical abstracts (≤3 chemical entities).
  • Reproducibility : Share instrument parameters (e.g., NMR pulse sequences) and computational workflows (e.g., Gaussian optimization files).
  • Ethical Compliance : Cite primary sources (e.g., NIST databases) and avoid non-peer-reviewed platforms like Chemblink .

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